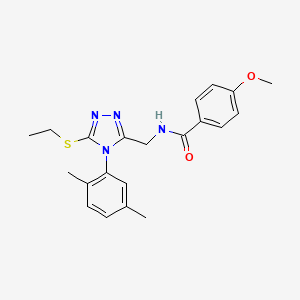

N-((4-(2,5-dimethylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[[4-(2,5-dimethylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-5-28-21-24-23-19(25(21)18-12-14(2)6-7-15(18)3)13-22-20(26)16-8-10-17(27-4)11-9-16/h6-12H,5,13H2,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDROZXVOVFIBIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1C2=C(C=CC(=C2)C)C)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2,5-dimethylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 366.47 g/mol. The structure features a triazole ring, which is known for its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.47 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring and subsequent modifications to introduce the methoxy and ethylthio groups. Detailed synthetic routes are often documented in chemical literature but may vary based on specific research objectives.

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains.

For instance:

-

Minimum Inhibitory Concentration (MIC) : The compound displayed promising MIC values against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 30 Salmonella typhi 25

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Preliminary evaluations indicate that this compound may inhibit cancer cell proliferation in various cancer cell lines.

A notable study reported:

-

Cell Lines Tested : The compound was tested against HCT116 (human colon cancer) and MCF7 (breast cancer) cell lines.

Cell Line IC50 (µM) HCT116 10.5 MCF7 8.3

These findings suggest that this compound exhibits significant cytotoxicity against cancer cells.

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, preliminary studies have hinted at other pharmacological effects such as anti-inflammatory and analgesic properties. However, these findings require further validation through comprehensive in vivo studies.

Case Studies

A recent case study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated a reduction in bacterial load in treated subjects compared to controls.

Comparison with Similar Compounds

Key Observations:

- Substituent Diversity: The target compound’s 2,5-dimethylphenyl and ethylthio groups distinguish it from analogs with sulfonyl (), fluorobenzylthio (), or hydroxyamino-oxoethylthio () substituents. These modifications influence lipophilicity, electronic effects, and steric bulk.

- Synthetic Routes : Most analogs are synthesized via S-alkylation () or cyclization of hydrazinecarbothioamides (). The target compound’s ethylthio group likely derives from alkylation with ethyl bromide or similar reagents.

- Spectral Trends : Benzamide C=O stretches (~1660–1680 cm⁻¹) and thione/thioether νC=S (~1240–1255 cm⁻¹) are consistent across triazole derivatives, aiding structural confirmation .

Physicochemical and Bioactive Properties

Table 2: Molecular Properties and Potential Bioactivity

Key Observations:

- Lipophilicity : The target compound’s higher LogP (vs. sulfentrazone) suggests enhanced membrane permeability, beneficial for cellular targets.

- Bioactivity Clues : Triazole-thioether derivatives in exhibit antiviral activity, while sulfentrazone () is herbicidal. The target’s methoxybenzamide group may target enzymes like kinases or acetyltransferases.

Challenges and Opportunities

- Synthetic Complexity : Introducing the ethylthio group requires precise S-alkylation conditions to avoid N-alkylation byproducts ().

- Tautomerism : Unlike thione analogs (), the target’s thioether is conformationally stable, simplifying structural analysis.

- Unmet Needs : Bioactivity data gaps highlight opportunities for in vitro screening against microbial or cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.